
N7-(2-Hydroxyethyl)guanine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N7-(2-Hydroxyethyl)guanine-d4, also known as N7-HEG, is a compound that is primarily formed by Ethylene Oxide (EO), a direct acting alkylating agent . EO is widely used in the chemical industry and is also formed in humans through the metabolic oxidation of ethylene, generated during physiological processes .
Synthesis Analysis
The synthesis of N7-HEG involves the metabolic oxidation of ethylene, which is generated during normal physiological processes . In a study, DNA samples were added to the N7-HEG internal standard and incubated at 100°C for 15 minutes . This process released the adducts in the form of nucleobases .Molecular Structure Analysis
The molecular structure of N7-HEG involves the binding of EO primarily to the N7-position of guanine . This forms the N7-(2-hydroxyethyl)guanine adduct .Chemical Reactions Analysis
The formation of N7-HEG in DNA was investigated in target and non-target tissues of rodents exposed to concentrations of EO . A highly sensitive and specific gas chromatography coupled with high-resolution mass spectrometry (GC–HRMS) assay was developed to study the dose–responses for 7-HEG at lower exposures .Direcciones Futuras
Future research may focus on understanding the relationships between N7-HEG derived from low exposures to EO and endogenously formed N7-HEG . This could be important for the accurate extrapolation of risk to humans . Additionally, N7-HEG may have potential as a biomarker of cellular oxidative stress .
Propiedades
Número CAS |
1246818-81-4 |
|---|---|
Nombre del producto |
N7-(2-Hydroxyethyl)guanine-d4 |
Fórmula molecular |
C7H9N5O2 |
Peso molecular |
199.206 |
Nombre IUPAC |
2-amino-7-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-3H-purin-6-one |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14)/i1D2,2D2 |
Clave InChI |
OCAWYYAMQRJCOY-LNLMKGTHSA-N |
SMILES |
C1=NC2=C(N1CCO)C(=O)N=C(N2)N |
Sinónimos |
2-Amino-1,7-dihydro-7-(2-hydroxyethyl-d4)-6H-purin-6-one; 7-(2-Hydroxyethyl-d4)guanine; 7-(β-Hydroxyethyl-d4)guanine; NSC 637506-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-4,6-dihydro-1H-pyrrolo[3,4-d]pyridazine](/img/structure/B587228.png)
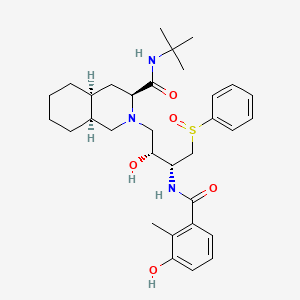
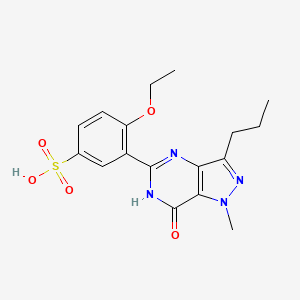
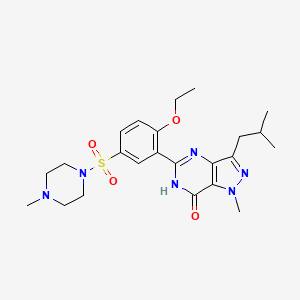
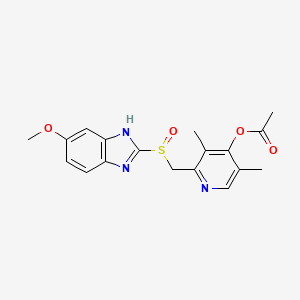
![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)
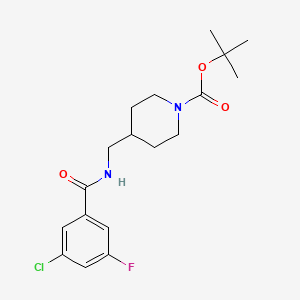
![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)